2-(Difluoromethoxy)-2-methylpropan-1-amine

Description

Classification and Structural Features of the Compound

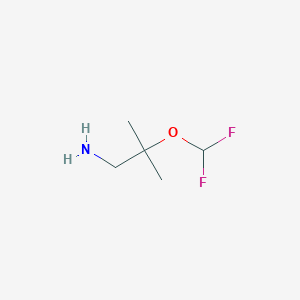

2-(Difluoromethoxy)-2-methylpropan-1-amine is a primary aliphatic amine. Its core structure is a propan-1-amine chain. The molecule is distinguished by two key substitutions at the second carbon (C2) of the propane backbone: a methyl group (-CH₃) and a difluoromethoxy group (-OCHF₂). The presence of two substituents on the same carbon atom to which the aminomethyl group is attached results in a sterically hindered environment around the amine functionality.

Overview of Amine Chemistry in Modern Synthetic Methods

Amines are a cornerstone of organic chemistry, recognized for their fundamental role as building blocks in the synthesis of a vast array of organic compounds. mdpi.com They are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by alkyl or aryl groups. Their utility stems from the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic.

In modern synthetic methods, amines are indispensable for several reasons:

Nucleophilic Reactions : Amines readily act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is central to reactions such as alkylation and acylation. researchgate.net

Intermediates in Synthesis : They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. mdpi.com For example, they are key to the synthesis of heterocyclic compounds like pyridines and pyrroles, which are important structures in medicinal chemistry. mdpi.com

Catalysis : Amines and their derivatives can function as catalysts in various chemical transformations, enhancing reaction rates and efficiency. researchgate.net

The versatility of the amine functional group allows it to be incorporated into a wide range of molecular scaffolds, making it a frequent choice in the design of new bioactive molecules and materials.

Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate a compound's properties. uni-muenster.de The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—confer significant advantages. mdpi.com

Key impacts of fluorination include:

Metabolic Stability : The C-F bond is one of the strongest covalent bonds in organic chemistry, making it resistant to metabolic cleavage. mdpi.com This can increase the biological half-life of a drug.

Modulation of Physicochemical Properties : Fluorine can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. mdpi.comresearchgate.net The strong electron-withdrawing nature of fluorine can also influence the acidity or basicity (pKa) of nearby functional groups.

Conformational Control : The introduction of fluorine can lead to specific conformational preferences in a molecule, which can enhance its binding affinity to a biological target. nottingham.ac.uk

Bioisosterism : The difluoromethyl group (CHF₂) is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, meaning it can mimic these groups in biological systems while being metabolically more stable. nih.gov

Due to these benefits, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. uni-muenster.deenamine.net The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are particularly valuable for fine-tuning properties like lipophilicity and bioavailability. mdpi.com

Research Rationale and Scope for this compound

The specific research interest in this compound stems from its identity as a novel fluorinated building block for drug discovery. enamine.netnih.govenamine.netnih.gov The synthetic strategy of using pre-fluorinated building blocks remains a dominant approach in medicinal chemistry. nih.gov This compound combines several structurally advantageous features that are highly sought after by medicinal chemists:

Primary Amine Functionality : Provides a reactive site for constructing larger, more complex molecules through well-established chemical reactions.

Difluoromethoxy Group : Incorporates the benefits of fluorination, such as enhanced metabolic stability and the ability to modulate lipophilicity and receptor binding interactions. mdpi.comnih.gov Compounds containing the difluoromethoxy group represent a promising, though relatively underexplored, class of biologically active molecules. mdpi.comchemrxiv.org

Steric Hindrance : The 2,2-disubstituted (neopentyl-like) arrangement can impart conformational rigidity to the molecule. This steric bulk can influence how a potential drug molecule binds to its target, potentially leading to higher selectivity and potency. The introduction of sterically hindered, fluorinated groups is a key area of interest in molecular design. nih.gov

The scope for this compound lies in its use in synthetic libraries for high-throughput screening and in targeted synthesis programs. Researchers can use it to systematically explore the chemical space around a lead compound, investigating how the unique combination of the sterically hindered amine and the difluoromethoxy group affects biological activity. Its availability allows for the creation of new chemical entities that would be difficult to synthesize through late-stage fluorination techniques, thus expanding the toolkit available for designing next-generation therapeutics. nottingham.ac.uknih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c1-5(2,3-8)9-4(6)7/h4H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWFQMHAAZOJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497338-38-1 | |

| Record name | 2-(difluoromethoxy)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 2 Difluoromethoxy 2 Methylpropan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For 2-(Difluoromethoxy)-2-methylpropan-1-amine, several logical disconnections can be proposed based on key functional groups.

The primary C-N bond is a common point for disconnection, leading back to a carbonyl compound (an aldehyde) via a reductive amination pathway or to an alkyl halide for nucleophilic substitution. Alternatively, the amine can be revealed from a nitrile or amide precursor. Another critical disconnection involves the C-O bond of the difluoromethoxy group, suggesting the late-stage introduction of the -OCHF₂ moiety onto a suitable precursor.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Bond Disconnected | Precursor Type | Corresponding Forward Reaction |

| Route A | C-N | Aldehyde | Reductive Amination |

| Route B | C-N | Alkyl Halide | Nucleophilic Substitution |

| Route C | C-N (from Nitrile/Amide) | Nitrile or Amide | Reduction |

| Route D | C-O (ether) | Alcohol | Difluoromethoxylation |

These disconnections form the basis for the synthetic pathways discussed in the following sections.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several distinct synthetic strategies can be developed to access this compound.

Reductive amination is a powerful method for forming amines from aldehydes or ketones. wikipedia.orglibretexts.org This approach involves the reaction of a carbonyl compound with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The key precursor for this route is 2-(difluoromethoxy)-2-methylpropanal . The synthesis would proceed as follows:

Imine Formation: The aldehyde reacts with ammonia to form an unstable imine intermediate.

Reduction: A reducing agent is used to reduce the imine to the target amine.

Common reducing agents for this transformation are selected for their ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Comparison of Reducing Agents for Reductive Amination:

| Reducing Agent | Advantages | Disadvantages | Typical Conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild; selective for imines over carbonyls. masterorganicchemistry.com | Toxic cyanide byproduct. | Methanol, pH 6-7 |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Non-toxic; mild and effective for a wide range of substrates. organic-chemistry.org | Moisture sensitive. | Dichloroethane (DCE), Acetic Acid |

| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method; high yields. | Requires specialized pressure equipment; catalyst can be expensive. | Methanol, H₂, Palladium on Carbon |

This method avoids the over-alkylation issues common in direct alkylation strategies.

This classical approach involves the formation of the C-N bond through the reaction of a nucleophile (ammonia) with an appropriate electrophile. The key intermediate is a 1-halo-2-(difluoromethoxy)-2-methylpropane (e.g., the bromide or chloride).

The reaction proceeds via an Sₙ2 mechanism where ammonia displaces the halide. However, this method is often plagued by a significant drawback: polyalkylation. libretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org

To circumvent this, a large excess of ammonia can be used to favor the formation of the primary amine. Alternatively, ammonia surrogates like the Gabriel synthesis, which uses phthalimide (B116566) as a protected nitrogen source, can provide the primary amine exclusively after a deprotection step. libretexts.org

Another robust strategy involves the reduction of a nitrogen-containing functional group that is at the same oxidation state as a carboxylic acid derivative. researchgate.netyoutube.com This two-step approach requires the synthesis of either 2-(difluoromethoxy)-2-methylpropanenitrile or 2-(difluoromethoxy)-2-methylpropanamide .

Precursor Synthesis: The nitrile or amide can be prepared from a corresponding carboxylic acid or alkyl halide.

Reduction: A powerful reducing agent is required to reduce the amide or nitrile to the primary amine.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for these transformations. youtube.com It can reduce both amides and nitriles to the corresponding amines in high yield.

Reduction of Nitriles and Amides:

| Precursor | Reducing Agent | Typical Solvent | Product |

| 2-(difluoromethoxy)-2-methylpropanenitrile | LiAlH₄ | Diethyl ether, THF | This compound |

| 2-(difluoromethoxy)-2-methylpropanamide | LiAlH₄ | Diethyl ether, THF | This compound |

This method is highly reliable, though it requires the use of potent and pyrophoric reagents, necessitating careful handling.

The introduction of the difluoromethoxy (-OCHF₂) group is a critical step that can be performed at various stages of the synthesis. nih.gov This group significantly impacts a molecule's physicochemical properties, such as lipophilicity and metabolic stability. google.commdpi.com Several modern methods exist for this transformation.

A common strategy involves the reaction of an alcohol with a difluoromethylating agent. A plausible precursor for the target molecule would be a protected amino alcohol, such as N-Boc-2-amino-2-methylpropan-1-ol .

Methods for Difluoromethoxylation:

| Reagent/Method | Precursor Type | Conditions | Notes |

| Chlorodifluoromethane (HCClF₂) | Alcohol | Strong base (e.g., NaOH, KOH), phase-transfer catalyst | Traditional method, but uses an ozone-depleting substance. rsc.org |

| Diethyl (bromodifluoromethyl)phosphonate | Alcohol | Base (e.g., NaH) | Generates difluorocarbene in situ. |

| TMSCF₂Br / GaCl₃ | Alcohol | Catalytic GaCl₃ | Mild conditions for difluoromethylation. |

| Photoredox Catalysis | Alcohol | Photocatalyst, visible light, difluoromethyl source | Modern, mild, and efficient method. nih.govgoogle.com |

After the incorporation of the difluoromethoxy group, the protecting group (e.g., Boc) on the amine would be removed under acidic conditions to yield the final product.

Optimization of Reaction Conditions and Efficiency

Optimizing any chosen synthetic route is crucial for maximizing yield, minimizing byproducts, and ensuring scalability. Key parameters for optimization include solvent, temperature, catalyst, and reaction time.

For instance, in the reductive amination pathway , the choice of solvent can influence the solubility of intermediates and the rate of reaction. The pH must be carefully controlled (typically weakly acidic) to facilitate imine formation without deactivating the amine nucleophile.

In nucleophilic substitution , the reaction temperature and concentration of ammonia are critical variables. Higher temperatures can accelerate the reaction but may also increase the formation of elimination byproducts.

For the difluoromethoxylation step , the choice of base and solvent is paramount. The reaction conditions must be tailored to the specific difluoromethylating agent being used to achieve optimal efficiency and avoid decomposition of starting materials or products.

Illustrative Optimization Parameters:

| Synthetic Step | Variable | Effect on Reaction | Optimized Condition Example |

| Reductive Amination | pH | Affects imine formation vs. protonation of amine. | pH 6-7 |

| Reductive Amination | Reducing Agent | Determines selectivity and reaction rate. | NaBH(OAc)₃ for broad compatibility. |

| Nucleophilic Substitution | Ammonia Concentration | High excess minimizes polyalkylation. | >10 equivalents of NH₃ |

| Difluoromethoxylation | Base Strength | Affects deprotonation of alcohol vs. side reactions. | Sodium hydride (NaH) |

| Amide/Nitrile Reduction | Temperature | Controls reaction rate and selectivity. | Reflux in THF |

Systematic screening of these parameters using design of experiment (DoE) principles can lead to a robust and high-yielding synthesis of this compound.

Catalyst Screening and Ligand Design

The efficient synthesis of complex amines and fluorinated compounds often relies on catalysis. For reactions involving the formation of carbon-nitrogen or carbon-oxygen bonds, transition metal catalysts are frequently employed. In the synthesis of molecules analogous to this compound, catalyst screening would be a critical first step to identify the most effective metal center, with palladium, copper, and nickel being common candidates for cross-coupling and amination reactions.

Ligand design is intrinsically linked to the performance of the catalyst. The ligand modulates the metal center's electronic properties and steric environment, which in turn influences the reaction's selectivity, activity, and stability. For instance, in reactions forming C-O bonds to introduce the difluoromethoxy group, ligands can influence the rate of reductive elimination. Similarly, in a potential final step involving amination, the choice of ligand (e.g., phosphine-based ligands like Xantphos or Josiphos, or N-heterocyclic carbenes) can be crucial for achieving high yields and preventing side reactions. Fragment-based design principles are also applied in creating novel ligands to optimize binding and catalytic activity. researchgate.net

Solvent and Temperature Effects on Reaction Kinetics

Solvent selection and temperature control are fundamental parameters that significantly impact reaction kinetics. The solvent not only dissolves reactants but can also influence reaction rates and selectivity by stabilizing transition states or intermediates. For difluoromethylation reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are often used. nih.gov The choice of solvent can affect the solubility of reagents, including gaseous reactants like fluoroform (CHF3), which can be a source for the CHF2 group. sci-hub.se

Table 1: Effect of Temperature and Pressure on a Model Difluoromethylation Reaction sci-hub.se

This table illustrates the typical effects of temperature and pressure on a difluoromethylation reaction, as specific data for the target compound is not available.

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|

| 1 | 0 | 1 | 85 |

| 2 | -20 | 1 | 90 |

| 3 | -40 | 1 | >99 |

Process Intensification and Scalability Studies

Translating a synthetic route from the laboratory to an industrial scale requires robust and efficient processes. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. sci-hub.se

For reactions involving hazardous reagents or exothermic transformations, flow reactors provide superior heat and mass transfer, minimizing the risk of thermal runaways. The synthesis of fluorinated compounds, which can involve highly reactive intermediates, is particularly well-suited for flow chemistry. For example, a scalable continuous flow synthesis has been developed for Cα-difluoromethyl amino acids using fluoroform, demonstrating the feasibility of this approach for related compounds. sci-hub.se This methodology allows for safe handling of the gaseous reagent and efficient screening of reaction conditions, ultimately leading to a more scalable and economical process.

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in For the synthesis of this compound, applying these principles is crucial for developing an environmentally responsible manufacturing process. Key metrics for evaluating the "greenness" of a synthesis include atom economy and the choice of reagents and solvents. rsc.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.comscience-revision.co.uk Reactions with poor atom economy generate significant byproducts, which require disposal and increase environmental impact. scranton.edu

To illustrate, consider a hypothetical synthesis of the target compound. A plausible route could involve the reaction of a suitable precursor like 2-hydroxy-2-methylpropan-1-amine with a difluoromethylating agent. Addition and rearrangement reactions, for example, are inherently 100% atom economical. scranton.edu In contrast, substitution reactions often have lower atom economies. For example, the Gabriel synthesis of primary amines is known for its poor atom economy due to the generation of stoichiometric phthalic acid derivatives as byproducts. primescholars.comrsc.org Designing a synthetic route that maximizes atom economy is a central goal of green chemistry. nih.gov

Table 2: Hypothetical Atom Economy Calculation

This table presents a theoretical calculation for a plausible, though not explicitly published, synthetic step.

| Reactant A (Precursor) | Reactant B (Reagent) | Desired Product | Byproduct(s) | % Atom Economy |

|---|

Calculation: [MW of Product / (MW of Reactant A + MW of Reactant B)] x 100

Use of Sustainable Reagents and Solvents

Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like agricultural waste, are becoming increasingly popular as replacements for solvents like THF. nih.gov Similarly, dimethyl carbonate (DMC) is considered a greener alternative to other polar solvents. The use of catalytic reagents is inherently more sustainable than using stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. wikipedia.org For the synthesis of this compound, a green approach would prioritize catalytic methods and the use of benign, renewable, or recyclable solvents to minimize the environmental footprint of the process.

Comprehensive Spectroscopic and Structural Elucidation of 2 Difluoromethoxy 2 Methylpropan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

A ¹H NMR spectrum of 2-(Difluoromethoxy)-2-methylpropan-1-amine would be expected to show distinct signals for the different types of protons present in the molecule. The analysis would involve assigning each signal to a specific proton or group of equivalent protons based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected Signals:

A singlet for the two equivalent methyl (CH₃) groups.

A singlet for the methylene (B1212753) (CH₂) protons of the aminomethyl group.

A triplet for the proton of the difluoromethoxy (OCHF₂) group, due to coupling with the two fluorine atoms.

A broad singlet for the amine (NH₂) protons, which may exchange with solvent protons.

Coupling Analysis: The splitting patterns of the signals provide information about neighboring protons, following the n+1 rule. However, in this molecule, most proton groups are isolated from other proton groups by a quaternary carbon or a heteroatom, leading to the expectation of mainly singlets, with the exception of the methoxy (B1213986) proton.

Carbon-13 (¹³C) NMR Chemical Shift Correlation and Multiplicity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected Signals:

A signal for the equivalent methyl carbons.

A signal for the quaternary carbon.

A signal for the methylene carbon.

A triplet for the carbon of the difluoromethoxy group, due to coupling with the two fluorine atoms.

The chemical shifts of these signals would be influenced by the electronegativity of the attached atoms (oxygen, nitrogen, fluorine).

Fluorine-19 (¹⁹F) NMR for Difluoromethoxy Moiety Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, this spectrum would be crucial for confirming the presence and nature of the difluoromethoxy group.

Expected Signal: A single signal would be expected for the two equivalent fluorine atoms. This signal would likely appear as a doublet due to coupling with the single proton on the same carbon (¹JFH).

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are instrumental in establishing the connectivity of atoms within a molecule. columbia.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this specific molecule, significant COSY correlations would not be expected due to the lack of adjacent protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It would be used to definitively assign the proton signals to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. nih.govnih.gov

Expected Molecular Ion: The molecular formula for this compound is C₅H₁₁F₂NO. HRMS would be used to measure the mass of the molecular ion ([M+H]⁺ or M⁺) with high accuracy, and this experimental mass would be compared to the calculated theoretical mass to confirm the molecular formula. uni.lu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.infomasterorganicchemistry.comyoutube.com

Expected Characteristic Absorptions:

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. This may appear as a doublet for a primary amine. youtube.com

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups. docbrown.info

C-F stretch: Strong absorptions in the region of 1000-1100 cm⁻¹ are characteristic of the C-F bonds in the difluoromethoxy group.

C-O stretch: An absorption in the 1050-1150 cm⁻¹ range for the C-O ether linkage.

N-H bend: A medium absorption around 1600 cm⁻¹.

Without actual experimental data, the tables for spectroscopic findings cannot be populated with scientifically accurate information. The successful characterization of this compound would require the acquisition and interpretation of these spectra.

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the specific chemical compound this compound. Despite the growing interest in fluorinated organic molecules within medicinal and materials chemistry, detailed experimental and theoretical studies concerning the conformational and structural properties of this particular amine are not publicly accessible.

Specifically, searches for dedicated studies on the conformational analysis of this compound using Vibrational Circular Dichroism (VCD) have yielded no specific results. VCD spectroscopy is a powerful technique for determining the absolute configuration and solution-state conformations of chiral molecules. However, it appears that this analytical method has not yet been applied to or reported for this compound. Consequently, there are no available data tables of experimental or calculated VCD spectra, nor any published findings on its conformational isomers.

Similarly, a thorough search for X-ray diffraction analysis of this compound to determine its solid-state molecular structure has not returned any specific crystallographic studies. X-ray diffraction is the definitive method for establishing the precise three-dimensional arrangement of atoms in a crystalline solid, providing key data on bond lengths, bond angles, and crystal packing. The absence of such a study means that no crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are available for this compound.

While general spectroscopic data for amines and various fluorinated compounds are widely documented, the specific and detailed analytical information required to construct a comprehensive spectroscopic and structural elucidation for this compound is not present in the current body of scientific literature. Further experimental research would be necessary to generate the data for the conformational and structural analyses as outlined.

Investigating the Chemical Reactivity and Reaction Mechanisms of 2 Difluoromethoxy 2 Methylpropan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) serves as the main center of nucleophilicity in the molecule, readily reacting with a range of electrophiles.

The primary amine of 2-(Difluoromethoxy)-2-methylpropan-1-amine undergoes facile acylation and sulfonylation reactions with appropriate electrophilic reagents. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acylated amide. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

These reactions are typically high-yielding and proceed under mild conditions. The products are generally stable, crystalline solids, which facilitates their purification.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Reagent Class | Product Name | Product Structure |

|---|---|---|---|

| Acetyl Chloride | Acyl Chloride | N-(2-(Difluoromethoxy)-2-methylpropyl)acetamide | CH₃C(O)NHCH₂C(CH₃)₂OCF₂H |

| Benzoyl Chloride | Acyl Chloride | N-(2-(Difluoromethoxy)-2-methylpropyl)benzamide | C₆H₅C(O)NHCH₂C(CH₃)₂OCF₂H |

| Acetic Anhydride | Acid Anhydride | N-(2-(Difluoromethoxy)-2-methylpropyl)acetamide | CH₃C(O)NHCH₂C(CH₃)₂OCF₂H |

| p-Toluenesulfonyl Chloride | Sulfonyl Chloride | N-(2-(Difluoromethoxy)-2-methylpropyl)-4-methylbenzenesulfonamide | CH₃C₆H₄SO₂NHCH₂C(CH₃)₂OCF₂H |

| Methanesulfonyl Chloride | Sulfonyl Chloride | N-(2-(Difluoromethoxy)-2-methylpropyl)methanesulfonamide | CH₃SO₂NHCH₂C(CH₃)₂OCF₂H |

While direct alkylation of the primary amine with alkyl halides is possible, it often leads to a mixture of mono- and di-alkylated products and is difficult to control. A more effective and widely used method for the controlled synthesis of secondary and tertiary amines is reductive amination. masterorganicchemistry.com

Reductive amination involves a two-step, often one-pot, process:

Imine Formation: The primary amine reacts with an aldehyde or a ketone to form an intermediate imine (or Schiff base). wikipedia.org

Reduction: The imine is then reduced in situ by a reducing agent to form the corresponding N-alkylated amine.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method is highly versatile and avoids the issue of overalkylation. masterorganicchemistry.com

Table 2: Products of Reductive Amination with Various Carbonyl Compounds

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-((2-(Difluoromethoxy)-2-methylpropyl)methylamine |

| Acetone | NaBH(OAc)₃ | N-((2-(Difluoromethoxy)-2-methylpropyl)isopropylamine |

| Benzaldehyde | NaBH₄ | N-Benzyl-2-(difluoromethoxy)-2-methylpropan-1-amine |

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-2-(difluoromethoxy)-2-methylpropan-1-amine |

The reaction between an amine and a carbonyl compound (aldehyde or ketone) is a cornerstone of organic chemistry. libretexts.org

Imine Formation: this compound, being a primary amine, reacts with aldehydes and ketones to form imines. masterorganicchemistry.com This condensation reaction proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule. taylorandfrancis.com The reaction is typically acid-catalyzed to facilitate the dehydration step. libretexts.orgyoutube.com

Enamine Formation: Enamines are generally formed from the reaction of aldehydes or ketones with secondary amines. masterorganicchemistry.comlibretexts.org Since this compound is a primary amine, the final product after dehydration is an imine, not an enamine. The intermediate iminium ion formed from a primary amine has a proton on the nitrogen which is readily lost to form the stable C=N double bond of the imine. masterorganicchemistry.com

Reactivity Pertaining to the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key structural feature that significantly influences the molecule's properties and reactivity.

The difluoromethoxy group is known for its high thermal and chemical stability. aakash.ac.in This robustness is a primary reason for its increasing use in medicinal chemistry, where it often serves as a metabolically stable isostere for the more easily oxidized methoxy (B1213986) group (-OCH₃). nih.govbham.ac.uk

Metabolic Stability: The replacement of C-H bonds with C-F bonds blocks common metabolic pathways involving oxidative O-demethylation. nih.govbham.ac.uk The C-F bond is significantly stronger than a C-H bond, rendering the difluoromethoxy group resistant to enzymatic cleavage.

Chemical Stability: The -OCF₂H group is stable under a wide range of synthetic conditions, including acidic and basic hydrolysis, and many common redox reactions. chemrxiv.org Transformations of the difluoromethoxy group itself require harsh conditions and are not typically observed in standard organic synthesis protocols. nih.govnih.gov

The two fluorine atoms in the difluoromethoxy group exert a powerful electron-withdrawing inductive effect (-I effect). This electronic influence has a significant impact on the reactivity of the adjacent primary amine.

Reduced Basicity and Nucleophilicity: The strong inductive pull of the fluorine atoms decreases the electron density on the nitrogen atom of the primary amine. Consequently, this compound is expected to be a weaker base and a less potent nucleophile compared to its non-fluorinated analogue, 2-methoxy-2-methylpropan-1-amine.

Neighboring Group Participation (NGP): Neighboring group participation refers to the interaction of a reaction center with electrons from an adjacent part of the molecule. wikipedia.orgdalalinstitute.com While heteroatoms like oxygen can participate in NGP by forming cyclic intermediates, the electron-poor nature of the difluoromethoxy group makes direct participation through its oxygen lone pairs unlikely. However, its strong electronic influence can affect the rates and pathways of reactions at the amine center. For instance, in reactions involving the formation of a positive charge adjacent to the difluoromethoxy group, the inductive effect would be destabilizing. There is also the potential for intramolecular hydrogen bonding between the hydrogen of the -OCF₂H group and a nearby acceptor, which could influence the molecule's conformation and reactivity. nih.gov

Stereochemical Aspects of Reactions Involving this compound

While this compound is an achiral molecule, reactions involving this compound can lead to the formation of new chiral centers, making the study of stereochemical outcomes crucial. The stereochemistry of reactions involving amines can be influenced by several factors, including the nature of the reagents, catalysts, and the steric environment around the nitrogen atom. fiveable.me

In reactions where a new stereocenter is created, such as the addition of the amine to a prochiral carbonyl compound to form an imine, the gem-dimethyl group adjacent to the amine can exert significant steric hindrance. This steric bulk can influence the facial selectivity of the attack on the electrophile, potentially leading to a diastereomeric excess of one product over the other if the substrate is already chiral. nih.gov

Furthermore, if the nitrogen atom of this compound were to become part of a chiral environment, such as in a metal complex or an enzyme active site, the two methyl groups would be diastereotopic. This could lead to stereoselective reactions. Although acyclic amines typically undergo rapid pyramidal inversion, which prevents the resolution of enantiomers at the nitrogen center, incorporation into a rigid cyclic structure or a complex can restrict this inversion. libretexts.org

For instance, in asymmetric catalysis where a chiral catalyst is employed, the catalyst can differentiate between the two faces of a prochiral electrophile, leading to an enantiomerically enriched product. The bulky 2-methylpropan-1-amine moiety would play a significant role in the transition state, influencing the stereochemical course of the reaction. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by both the primary amine functionality and the electronic effects of the difluoromethoxy group. Primary amines are known to participate in a variety of reactions, including nucleophilic substitution and addition. numberanalytics.commsu.edu

A common reaction for primary amines is N-acylation to form amides. bath.ac.ukresearchgate.net The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. The electron-withdrawing nature of the difluoromethoxy group could potentially decrease the basicity and nucleophilicity of the amine nitrogen, thereby affecting the reaction kinetics. nih.gov Kinetic studies, such as monitoring the reaction progress over time using techniques like NMR spectroscopy, can provide rate constants for these reactions. nih.gov

Thermodynamic studies can provide insight into the feasibility and position of equilibrium for reactions. For example, in reductive amination reactions, the equilibrium between the amine, carbonyl compound, and the imine intermediate is a critical factor. nih.gov The presence of an acid co-catalyst can significantly affect the thermodynamic profile of the reaction by favoring the formation of an iminium intermediate. nih.gov

Below is a hypothetical data table illustrating the kind of data that might be obtained from kinetic and thermodynamic studies of the N-acetylation of this compound.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the N-acetylation of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.2 x 10⁻³ M⁻¹s⁻¹ | 25°C, Acetonitrile (B52724) |

| Activation Energy (Ea) | 45 kJ/mol | |

| Enthalpy of Reaction (ΔH) | -25 kJ/mol | |

| Entropy of Reaction (ΔS) | -50 J/(mol·K) |

Note: The data in this table is for illustrative purposes only and is not based on experimental results for the specified compound.

Enzymatic Transformations and Chemical Stability Studies (e.g., in vitro microsomal turnover)

The difluoromethoxy group is generally considered to be relatively stable metabolically, which can enhance the metabolic stability of a molecule. nih.gov However, enzymatic defluorination is a known metabolic pathway for some fluorinated compounds. researchgate.net

In vitro microsomal stability assays are commonly used to assess the metabolic stability of compounds in early drug discovery. evotec.comcreative-bioarray.comnuvisan.com These assays measure the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes. creative-bioarray.com The results are typically reported as the half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Below is a hypothetical data table summarizing potential results from an in vitro microsomal stability study of this compound in human liver microsomes (HLM).

Table 2: Hypothetical In Vitro Microsomal Stability of this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|

Note: The data in this table is for illustrative purposes only and is not based on experimental results for the specified compound.

A longer half-life and lower intrinsic clearance would suggest greater metabolic stability. nih.gov Such studies are crucial for predicting the in vivo pharmacokinetic properties of a compound. acs.org

Computational Chemistry and Molecular Modeling of 2 Difluoromethoxy 2 Methylpropan 1 Amine

Quantum Mechanical (QM) Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. dtic.mil By solving approximations of the Schrödinger equation, these studies can elucidate electron distribution, orbital energies, and molecular reactivity. For 2-(difluoromethoxy)-2-methylpropan-1-amine, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy. researchgate.net

Charge distribution analysis provides a quantitative measure of how electrons are shared among the atoms in a molecule, which is crucial for understanding its polarity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge landscape across the molecule's surface. researchgate.net

In this compound, the highly electronegative fluorine, oxygen, and nitrogen atoms create regions of negative electrostatic potential, indicating areas that are electron-rich and susceptible to electrophilic attack. Conversely, hydrogen atoms, particularly those of the amine group, exhibit positive electrostatic potential, marking them as electron-deficient and potential sites for nucleophilic interaction. researchgate.net The MEP map visually identifies the primary amine as the most significant region of negative potential, highlighting its role as a primary site for hydrogen bonding.

A Mulliken charge analysis further quantifies this distribution. Although the absolute values can be method-dependent, the relative charges consistently show significant negative charges on the fluorine, oxygen, and nitrogen atoms, with positive charges on the associated carbon and hydrogen atoms.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Calculated Charge (a.u.) |

|---|---|

| N (Amine) | -0.85 |

| O (Ether) | -0.60 |

| F (Difluoro) | -0.45 |

| C (Amine-bearing) | +0.30 |

| C (Difluoromethoxy) | +0.55 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is predominantly localized on the lone pair of the nitrogen atom in the amine group, confirming its role as the primary nucleophilic center. The LUMO is typically distributed across the antibonding σ* orbitals, particularly around the electronegative difluoromethoxy group. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 2: Illustrative FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -9.50 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | +1.20 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 10.70 | Relates to chemical stability and reactivity. |

Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of molecules. nih.gov After performing a geometry optimization, theoretical NMR chemical shifts and vibrational frequencies can be calculated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to predict ¹H and ¹³C chemical shifts. liverpool.ac.uk These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. nih.govidc-online.com

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. The computed frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov These predictions are valuable for assigning peaks in an experimental IR spectrum to particular functional groups, such as the N-H stretches of the amine group or the C-F stretches of the difluoromethoxy group.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton Group | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| -CH₃ | 1.15 | 1.12 |

| -CH₂-N | 2.80 | 2.75 |

| -NH₂ | 1.50 | 1.45 |

| -O-CHF₂ | 6.50 | 6.48 |

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Symmetric N-H Stretch | -NH₂ | 3350 |

| Asymmetric N-H Stretch | -NH₂ | 3430 |

| C-H Stretch | -CH₃, -CH₂ | 2950-3000 |

| C-O Stretch | Ether | 1100 |

| C-F Stretch | -CF₂ | 1050-1150 |

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govrsc.org This is often done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

The resulting energy landscape reveals the relative populations of different conformers at a given temperature. For this molecule, key rotations would be around the C-C, C-O, and C-N bonds. The analysis would likely show that steric hindrance between the bulky methyl groups and the difluoromethoxy group, as well as potential intramolecular hydrogen bonding between the amine hydrogens and the ether oxygen, are major factors determining the lowest-energy conformations. nih.gov

Table 5: Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | gauche (C-C-C-N), anti (C-O-C-C) | 0.00 | Most stable conformation, likely stabilized by favorable steric and electronic interactions. |

| B | anti (C-C-C-N), anti (C-O-C-C) | 1.25 | Slightly higher in energy due to less favorable steric arrangement. |

| C | gauche (C-C-C-N), gauche (C-O-C-C) | 2.50 | Higher energy, likely due to steric clash between bulky groups. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by identifying the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing the structures of transition states (TS), which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For this compound, a typical reaction to study would be the nucleophilic substitution at an electrophilic center, where the amine group acts as the nucleophile. Quantum mechanical calculations can model the approach of the reactants, the formation of the C-N bond, and the breaking of other bonds. researchgate.net By mapping the entire reaction pathway, researchers can gain a detailed understanding of the factors that control the reaction's feasibility and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While QM methods are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent). nih.gov

For this compound, an MD simulation in a solvent like water would provide insights into its conformational flexibility, the stability of different conformers over time, and the nature of its interactions with solvent molecules. This method is particularly useful for sampling a wide range of the conformational landscape, which can be more comprehensive than static potential energy surface scans, especially for flexible molecules. researchgate.net

Advanced Applications and Derivatization Strategies for 2 Difluoromethoxy 2 Methylpropan 1 Amine

Design and Synthesis of Derivatives with Tailored Chemical Properties

The primary amine functionality of 2-(difluoromethoxy)-2-methylpropan-1-amine serves as a versatile handle for a wide array of chemical transformations. This allows for the synthesis of diverse derivatives, enabling the modulation of its physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The strategic introduction of the difluoromethoxy group provides a unique structural motif known to favorably influence these properties in medicinal chemistry. acs.orgresearchgate.net

Synthesis of Amide and Sulfonamide Derivatives

The nucleophilic nature of the primary amine in this compound makes it readily amenable to acylation and sulfonylation reactions, yielding stable amide and sulfonamide derivatives, respectively.

Amide Synthesis: Amides are typically synthesized by the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. libretexts.org This reaction is generally high-yielding and tolerant of a wide range of functional groups on the acylating partner. The resulting N-substituted amides exhibit altered polarity and steric profiles compared to the parent amine.

Table 1: Representative Synthesis of an Amide Derivative

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Acetyl chloride | Triethylamine | N-(2-(Difluoromethoxy)-2-methylpropyl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-(2-(Difluoromethoxy)-2-methylpropyl)benzamide |

This table presents a generalized reaction scheme for amide formation.

Sulfonamide Synthesis: Similarly, sulfonamides can be prepared by reacting this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. libretexts.orgrsc.orgsigmaaldrich.com Sulfonamides are important structural motifs in medicinal chemistry. The synthesis is robust and provides access to a large library of derivatives by varying the R-group on the sulfonyl chloride. sigmaaldrich.com Microwave-assisted, solvent-free methods have also been developed for the efficient N-sulfonylation of amines. rsc.org

Table 2: Representative Synthesis of a Sulfonamide Derivative

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | 4-Methyl-N-(2-(difluoromethoxy)-2-methylpropyl)benzenesulfonamide |

| This compound | Methanesulfonyl chloride | Triethylamine | N-(2-(Difluoromethoxy)-2-methylpropyl)methanesulfonamide |

This table presents a generalized reaction scheme for sulfonamide formation.

Formation of Substituted Imines and their Transformations

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction typically occurs under mild acidic catalysis and involves the formation of a carbinolamine intermediate followed by the elimination of water. The formation of the C=N double bond provides a gateway to further chemical transformations.

The imines derived from this compound can be reduced to the corresponding secondary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step process, known as reductive amination, is a cornerstone of amine synthesis. Furthermore, the C=N bond can participate in cycloaddition reactions or be attacked by various nucleophiles, making these imine derivatives valuable synthetic intermediates.

Modifications of the Difluoromethoxy Group

While the difluoromethoxy (OCF₂H) group is generally considered metabolically robust, the hydrogen atom on the difluoromethyl carbon possesses a degree of acidity due to the electron-withdrawing fluorine atoms. researchgate.net This allows for potential functionalization through deprotonation using a strong base, such as a lithium amide or a Brønsted superbase, to generate a nucleophilic carbanion. researchgate.netacs.org This reactive intermediate can then be trapped by various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position. acs.orgacs.org This strategy represents an advanced method for modifying the difluoromethoxy moiety, transforming it from a generally inert group into a handle for further derivatization. However, this approach requires careful selection of bases to avoid elimination or other side reactions.

Utility as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral starting material to direct the stereoselective formation of a new chiral center. This compound, in its racemic or achiral form, does not possess a stereocenter and therefore cannot function as a chiral auxiliary.

However, its structure makes it a potential precursor for the synthesis of chiral ligands, which are crucial components in asymmetric catalysis. By introducing a chiral center—for instance, through resolution of a derivatized intermediate or via an asymmetric synthesis—enantiomerically pure forms of the amine or its derivatives could be obtained. These chiral derivatives, particularly those capable of coordinating to metal centers (e.g., through the amine nitrogen and another introduced donor atom), could be explored as ligands for transition-metal-catalyzed asymmetric reactions. The presence of the difluoromethoxy group could influence the electronic properties and steric environment of the resulting metal complex, potentially impacting catalytic activity and enantioselectivity.

Role as a Versatile Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis, offering a convenient way to introduce the difluoromethoxylated neopentyl amine scaffold into more complex molecules. Such building blocks are essential for constructing target molecules with desired physicochemical and biological properties in fields like medicinal and materials chemistry.

Construction of Complex Organic Scaffolds

The dual functionality of this compound—the reactive primary amine and the property-modulating difluoromethoxy group—makes it a useful component in the modular synthesis of complex organic structures.

The primary amine can be used as a nucleophilic partner in a variety of cornerstone reactions in organic synthesis, including:

Reductive Amination: To form bonds with carbonyl-containing fragments.

Amide Bond Formation: To link with carboxylic acid-containing molecules, a key reaction in peptide and medicinal chemistry.

Urea/Thiourea Formation: Through reaction with isocyanates or isothiocyanates.

Multicomponent Reactions: Serving as the amine component in reactions like the Ugi or Passerini reaction to rapidly build molecular complexity.

By incorporating this building block, chemists can efficiently synthesize novel compounds bearing the unique difluoromethoxy group, which is known to enhance properties like metabolic stability and cell membrane permeability. acs.orgnih.gov The gem-dimethyl group on the adjacent carbon provides steric bulk, which can influence the conformation of the final molecule and its interactions with biological targets.

Incorporation into Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, with constant innovation in the development of novel building blocks. frontiersin.org Fluorinated substituents, such as the difluoromethoxy group present in this compound, are of particular interest due to the unique electronic properties they impart to molecules. General strategies for creating fluorinated heterocycles often involve the use of versatile fluoroalkyl amino reagents. nih.gov These reagents can react with various nucleophiles and electrophiles to construct rings like pyrazoles, isoxazoles, and quinolines. nih.gov

However, extensive searches of chemical databases and peer-reviewed literature did not yield specific examples or methodologies detailing the direct use of this compound as a primary amine source for the construction of heterocyclic systems. While its structure suggests potential utility as a nucleophilic component in reactions such as condensations with dicarbonyl compounds or multicomponent reactions, no specific studies have been documented. uni.lu Therefore, there are no established research findings or data tables to present for its direct incorporation into heterocyclic frameworks.

Synthesis of Peptidomimetics and Oligomers

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. nih.gov The design of these molecules frequently involves incorporating non-natural amino acids, constrained scaffolds, or heterocyclic cores to replicate peptide secondary structures like β-turns and α-helices. nih.govnih.gov

The potential role of this compound in this field would likely be as a novel building block or side-chain component. Its difluoromethoxy group could serve as a bioisostere for other functional groups, potentially influencing binding affinity and metabolic stability. However, there is no published research demonstrating the synthesis of peptidomimetics or oligomers that incorporates the this compound moiety. uni.lu Consequently, no data on its impact on peptide conformation or biological activity is available.

Application in Catalysis as an Organocatalyst or Precursor for Catalytic Materials

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Amines are a prominent class of organocatalysts, mediating reactions through the formation of enamines or iminium ions.

Aminocatalysis Mediated by the Compound

Primary amines can be effective catalysts for various organic transformations. The utility of this compound as an organocatalyst would depend on its basicity and steric profile. The electron-withdrawing nature of the difluoromethoxy group might modulate the amine's nucleophilicity and the reactivity of any catalytic intermediates. Despite this theoretical potential, a review of the literature reveals no studies where this compound has been employed as an organocatalyst. Therefore, no data on its catalytic activity, enantioselectivity, or substrate scope exists.

Development of Heterogeneous Catalytic Systems

The immobilization of organic catalysts onto solid supports to create heterogeneous systems is a significant area of green chemistry, facilitating catalyst recovery and reuse. The primary amine handle on this compound would, in principle, allow for its attachment to various support materials (e.g., silica, polymers). Such supported catalysts could then be applied in continuous flow reactors or batch processes. However, there are currently no published reports on the synthesis or application of heterogeneous catalysts derived from this compound.

Future Prospects and Interdisciplinary Research on 2 Difluoromethoxy 2 Methylpropan 1 Amine

Exploration of Asymmetric Synthesis Routes to Enantiopure Forms

The presence of a stereocenter in many bioactive molecules necessitates the development of enantioselective synthetic methods. For compounds like 2-(Difluoromethoxy)-2-methylpropan-1-amine, where a chiral analog could exist if one of the methyl groups were different, the principles of asymmetric synthesis are highly relevant for creating new, structurally related chiral molecules. The synthesis of chiral molecules containing a difluoromethyl (CF₂H) group is a significant goal in drug design. nih.gov

Future research will likely focus on adapting established asymmetric strategies to produce enantiopure versions of derivatives of this compound. Key areas of exploration include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as rhodium or iridium complexes, in reactions like asymmetric hydrogenation or transfer hydrogenation of a corresponding imine precursor could yield enantiomerically enriched amines. Recent progress in the asymmetric synthesis of other fluorinated compounds has utilized rhodium catalysts to achieve excellent diastereo- and enantioselectivities. nih.gov Similarly, nickel-catalyzed cross-coupling reactions have proven effective for the asymmetric construction of carbon centers bearing a difluoromethyl group, a strategy that could be adapted for related targets. nih.gov

Biocatalysis : Engineered enzymes, such as transaminases, offer a green and highly selective alternative for producing chiral amines. A biocatalytic approach could involve the asymmetric amination of a ketone precursor, providing direct access to a single enantiomer under mild reaction conditions. Engineered myoglobins have been successfully used to catalyze reactions involving difluoromethyl-substituted alkenes with high enantioselectivity. nih.gov

Chiral Resolution : For racemic mixtures, classical resolution using chiral acids to form diastereomeric salts is a viable, albeit less efficient, route. nih.gov More advanced techniques, such as kinetic resolution using enzymes or chiral catalysts, could selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

The successful development of these routes would provide access to enantiopure building blocks, a critical step for investigating the stereospecific interactions of their derivatives in biological systems. nih.gov

| Asymmetric Strategy | Potential Application to Derivatives | Key Advantages |

| Chiral Metal Catalysis | Asymmetric reduction of imine precursors or cross-coupling reactions. | High efficiency, broad substrate scope, tunability of ligands. |

| Biocatalysis | Enantioselective transamination of a prochiral ketone. | High enantioselectivity, mild and environmentally friendly conditions. |

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Straightforward technique applicable when other methods fail. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. europa.eu For the synthesis of this compound and its derivatives, these technologies represent a major avenue for future process development.

Flow Chemistry: The synthesis of fine chemicals and active pharmaceutical ingredients is increasingly benefiting from flow chemistry. thieme-connect.deresearchgate.net A continuous-flow synthesis of this compound would involve pumping reagents through a series of temperature-controlled reactors and mixing junctions. europa.eu This approach offers superior heat and mass transfer, allowing for safer handling of exothermic reactions and potentially hazardous reagents. europa.eunih.gov The reduced reaction times and potential for in-line purification can significantly streamline the manufacturing process. thieme-connect.de

Automated Synthesis Platforms: Automated synthesis platforms, which often utilize pre-packaged reagent cartridges or capsules, can accelerate the discovery and optimization of new chemical entities. synplechem.comresearchgate.netsigmaaldrich.com In this context, this compound can be used as a key building block. These platforms enable chemists to rapidly generate libraries of derivatives by performing reactions like amide bond formation or reductive amination in a high-throughput, parallel format. researchgate.netsigmaaldrich.comresearchgate.net This automated approach simplifies the reaction and isolation processes, facilitating the rapid exploration of chemical space and the identification of new compounds with desirable properties. researchgate.netenamine.net

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Scalable, continuous production of the target compound. | Enhanced safety, improved heat/mass transfer, reduced reaction times, potential for automation. europa.eunih.gov |

| Automated Synthesis | Use as a building block for rapid library synthesis of derivatives. | High-throughput screening, accelerated discovery, standardized procedures. synplechem.comresearchgate.net |

Advancements in In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization and control. rsc.org In-situ spectroscopic techniques provide real-time data from a reacting mixture without the need for sampling, making them powerful tools for future studies on the synthesis of this compound. mt.comspectroscopyonline.com

Implementing in-situ monitoring can provide valuable insights that are otherwise difficult to obtain. researchgate.net For example:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques can track the concentration of reactants, products, and key intermediates in real-time. rsc.orgnih.gov By monitoring characteristic peaks, researchers can determine reaction endpoints, identify reaction bottlenecks, and gain mechanistic insights. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Flow NMR setups can provide detailed structural information on species present in the reaction mixture, helping to elucidate reaction pathways and identify unexpected byproducts.

This real-time data allows for more precise control over reaction parameters, leading to improved yields, higher purity, and more robust and reliable synthetic processes. mt.com

| Spectroscopic Technique | Information Gained | Impact on Synthesis |

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants and products. | Precise determination of reaction kinetics and endpoints, process optimization. rsc.org |

| In-Situ NMR | Detailed structural information on intermediates and byproducts. | Elucidation of reaction mechanisms, identification of impurities. |

Machine Learning-Guided Design of New Reactions and Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. numberanalytics.comsci-hub.se These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and design novel molecules with desired properties. numberanalytics.comeurekalert.org

For this compound, machine learning can be applied in several forward-thinking ways:

Reaction Optimization : ML models can be trained on experimental data to predict how variables like temperature, catalyst loading, and solvent affect the yield and purity of the synthesis. This predictive power can significantly reduce the number of experiments needed to identify optimal conditions. chemrxiv.org

Retrosynthesis and Route Design : AI-powered retrosynthesis tools can propose novel synthetic pathways to the target molecule or its derivatives, potentially uncovering more efficient or cost-effective routes that a human chemist might overlook. synplechem.com

Design of New Derivatives : Machine learning models can be used to design new derivatives of this compound with specific, desirable properties (e.g., improved biological activity or better material characteristics). numberanalytics.com By learning the relationship between chemical structure and function, these models can suggest new molecules for synthesis and testing. Reinforcement learning, for instance, is an emerging technique for designing chemical processes and molecular structures. youtube.com

The application of these data-driven approaches will augment the creativity and efficiency of chemists, paving the way for the rapid discovery of new reactions and the development of next-generation compounds based on the this compound scaffold. eurekalert.org

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Difluoromethoxy)-2-methylpropan-1-amine with high enantiomeric purity?

Methodological Answer: The synthesis typically involves alkylation of a difluoromethoxy precursor followed by amination. Key steps include:

- Alkylation: Reacting 2-methylpropan-1-ol derivatives with difluoromethoxylation agents (e.g., ClCF₂OCH₃) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF at 80–100°C .

- Amination: Reductive amination using NH₃ or NH₃ equivalents (e.g., NH₄Cl) with reducing agents like NaBH₄ or Pd/C under hydrogenation conditions .

- Chiral Resolution: Use chiral auxiliaries (e.g., (S)- or (R)-mandelic acid) or enantioselective catalysts to isolate the desired enantiomer. HPLC with chiral columns (e.g., Chiralpak AD-H) can validate purity (>99% ee) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the difluoromethoxy group (–OCF₂–) and methyl branching. ¹⁹F NMR identifies fluorine environments (δ ~-80 to -85 ppm for –OCF₂–) .

- X-ray Crystallography: For absolute stereochemical confirmation, co-crystallize with a resolving agent (e.g., tartaric acid derivatives) .

- Polarimetry: Measure specific optical rotation ([α]D) to quantify enantiomeric excess (ee) .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer:

- HPLC-UV/MS: Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Monitor impurities like unreacted precursors or oxidation byproducts (e.g., sulfone derivatives) .

- GC-FID/MS: For volatile impurities, employ a DB-5 column with splitless injection.

- Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

Methodological Answer:

- Enantiomer-Specific Assays: Test (R)- and (S)-enantiomers separately in in vitro models (e.g., receptor binding assays). Use chiral HPLC to confirm no racemization during biological testing .

- Computational Docking: Perform molecular dynamics simulations to compare binding affinities of enantiomers with target proteins (e.g., using AutoDock Vina). Validate with isothermal titration calorimetry (ITC) .

- Metabolic Profiling: Assess enantiomer stability in liver microsomes to rule out differential metabolism .

Q. What strategies mitigate the formation of sulfone byproducts during the synthesis of this compound?

Methodological Answer:

- Oxidation Control: Avoid overoxidation by using mild oxidizing agents (e.g., H₂O₂ in acetic acid) instead of strong oxidizers like KMnO₄. Monitor reaction progress via TLC or in-line IR .

- Protective Groups: Introduce temporary protecting groups (e.g., Boc for amines) to stabilize reactive intermediates .

- Workflow Optimization: Sequential quenching (e.g., NaHSO₃ addition) to terminate oxidation at the sulfoxide stage .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via HPLC-MS to identify major pathways (e.g., hydrolysis of the difluoromethoxy group) .

- Kinetic Analysis: Use Arrhenius plots to predict shelf-life. Calculate activation energy (Ea) for primary degradation routes .

- Degradant Identification: Isolate degradants using preparative HPLC and characterize via HRMS and 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.